dinoprost tromethamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prostaglandin F2a tromethamine salt, also known as Prostaglandin F2alpha tromethamine, is a synthetic derivative of the naturally occurring prostaglandin F2alpha. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, which have diverse hormone-like effects in animals. Prostaglandin F2alpha is involved in various physiological processes, including the regulation of the reproductive system, induction of labor, and control of inflammation.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin F2a tromethamine salt involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Oxidation: The starting material undergoes oxidation to form a key intermediate.

Reduction: The intermediate is then reduced to form the desired prostaglandin structure.

Esterification: The prostaglandin is esterified to form the final product.

Industrial Production Methods: Industrial production of Prostaglandin F2a tromethamine salt typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using a catalyst to facilitate the hydrogenation step.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

化学反応の分析

Types of Reactions: Prostaglandin F2a tromethamine salt undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

科学的研究の応用

Veterinary Medicine

Dinoprost tromethamine is widely used in veterinary practices, especially in livestock management. Its primary applications include:

- Estrous Cycle Manipulation : this compound is effective in inducing luteal regression, which is crucial for synchronizing estrus in cattle and other livestock. It is commonly administered intramuscularly or subcutaneously to achieve this effect .

- Abortion Induction : In veterinary obstetrics, this compound is used to induce abortion in cases of fetal death or when termination is necessary for the health of the mother .

- Improving Reproductive Performance : Studies have shown that administering this compound can enhance reproductive performance by synchronizing estrus and improving conception rates in cattle and sows .

Case Study: Cattle

A study examined the effects of different administration routes of this compound on luteal regression in dairy cows. The findings indicated that both intramuscular and subcutaneous injections effectively induced luteolysis, with variations in hormone concentration levels observed based on the route of administration .

| Administration Route | Luteal Regression Effect | Hormone Concentration Change |

|---|---|---|

| Intramuscular | High | Significant decrease in progesterone levels |

| Subcutaneous | Moderate | Moderate decrease in progesterone levels |

Human Medicine

In human medicine, this compound is primarily used for:

- Therapeutic Abortion : It is indicated for aborting second-trimester pregnancies (between the 12th and 18th week) and managing incomplete abortions due to its ability to stimulate uterine contractions .

- Cervical Preparation : The compound facilitates cervical dilation and softening, making it useful prior to surgical procedures involving the uterus .

Case Study: Induction of Labor

Research on the efficacy of this compound for labor induction has shown that it stimulates myometrial contractions effectively. A clinical trial assessed its use in women needing labor induction due to various medical conditions, demonstrating a high success rate in achieving effective contractions without significant adverse effects .

| Patient Group | Success Rate (%) | Adverse Effects (%) |

|---|---|---|

| Women requiring labor induction | 85 | 10 |

Safety and Adverse Reactions

While this compound is generally considered safe when used as directed, it can cause adverse reactions such as gastrointestinal upset, increased heart rate, and respiratory issues in some cases. Monitoring during administration is recommended to mitigate these risks .

作用機序

Prostaglandin F2a tromethamine salt exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include:

Prostaglandin F2alpha Receptor (FP Receptor): Activation of this receptor induces smooth muscle contraction, which is important for its role in labor induction and control of intraocular pressure.

G Protein-Coupled Receptors (GPCRs): These receptors mediate the downstream signaling effects of prostaglandin F2alpha.

類似化合物との比較

Prostaglandin F2a tromethamine salt is unique compared to other prostaglandin analogs due to its specific receptor binding and physiological effects. Similar compounds include:

Prostaglandin E2 (PGE2): Involved in inflammation and fever regulation.

Prostaglandin D2 (PGD2): Plays a role in allergic reactions and sleep regulation.

Prostaglandin I2 (PGI2): Acts as a vasodilator and inhibits platelet aggregation.

Thromboxane A2 (TXA2): Promotes platelet aggregation and vasoconstriction.

Each of these compounds has distinct biological activities and therapeutic applications, highlighting the diversity and specificity of prostaglandin functions.

生物活性

Dinoprost tromethamine is a synthetic analogue of prostaglandin F2α, a naturally occurring hormone involved in various physiological processes, particularly in the reproductive system. It is primarily used in veterinary medicine to induce luteolysis and facilitate reproductive management in livestock species such as cows, sows, and mares. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical applications supported by case studies and research findings.

This compound exerts its biological effects primarily through its action on prostaglandin receptors. The key mechanisms include:

- Stimulation of Myometrial Contractions : Dinoprost promotes contractions in the myometrium (the muscular layer of the uterus), mimicking natural labor contractions. This effect is dose-dependent and increases as pregnancy progresses, making it effective for inducing abortion or facilitating labor .

- Cervical Relaxation and Dilation : The compound aids in softening and dilating the cervix, which is crucial during labor .

- Inhibition of Steroidogenesis : It inhibits the production of progesterone by the corpus luteum, leading to luteolysis, which is essential for managing reproductive cycles in livestock .

Pharmacokinetics

This compound is rapidly absorbed after administration, with a short half-life of only a few minutes. It undergoes extensive metabolism primarily in the liver and lungs, resulting in quick clearance from the body. Studies indicate that no significant accumulation occurs with repeated doses .

Safety Profile

The safety profile of this compound has been extensively studied:

- Toxicity : The compound exhibits low acute toxicity with oral LD50 values reported at 1,300 mg/kg for mice and 1,170 mg/kg for rats. Chronic administration studies have shown no significant toxic effects at therapeutic doses .

- Teratogenic Effects : High doses have been associated with teratogenic changes in animal models, indicating potential risks during pregnancy if used improperly .

Veterinary Use

This compound is widely used in veterinary medicine for various reproductive management purposes:

- Induction of Estrus : In cattle and swine, it is used to synchronize estrus cycles to optimize breeding times.

- Abortion Induction : It is effective for terminating pregnancies in livestock when necessary .

Case Studies

- Cattle Management : A study involving dairy cows demonstrated that administering this compound effectively synchronized estrus cycles, leading to improved conception rates when combined with artificial insemination protocols.

- Equine Reproduction : Research on mares indicated that dinoprost could be used to manage prolonged diestrus by inducing luteolysis, thereby allowing for timely breeding opportunities.

Comparative Effectiveness

The following table summarizes the effectiveness of this compound compared to other prostaglandin analogues:

| Compound | Indications | Onset of Action | Duration of Effect | Administration Route |

|---|---|---|---|---|

| This compound | Estrus synchronization, abortion | 30 minutes | Short (minutes) | IM/SC |

| Cloprostenol | Estrus synchronization, abortion | 30 minutes | Short (minutes) | IM/SC |

| Carboprost | Abortion in humans | 15 minutes | Short (hours) | IM |

Research Findings

Several studies have explored the biological activity and clinical applications of this compound:

- A study published in the Journal of Veterinary Pharmacology highlighted its role in managing reproductive efficiency in cattle through estrus synchronization protocols.

- Research conducted on swine indicated that dinoprost administration led to a significant reduction in time to estrus after weaning compared to controls.

特性

IUPAC Name |

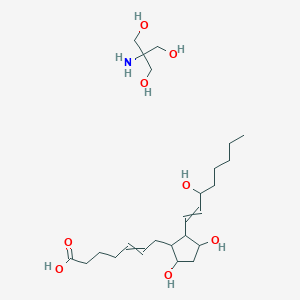

2-amino-2-(hydroxymethyl)propane-1,3-diol;7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGXEHDCSOYNKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。